4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
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Overview
Description
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Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis
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This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
- Nitric Oxide Synthase Inhibition : Thiadiazoline and pyrazoline derivatives exhibit inhibitory activities against different isoforms of nitric oxide synthase, which is crucial for understanding various physiological and pathological processes. The synthesis of these derivatives incorporates structures akin to the compound , suggesting potential in neurobiology and pharmacology research (Arias et al., 2018).
- Antibacterial and Antifungal Agents : Novel analogs of pyrazol-5-ones derived from 2-amino benzothiazole demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential use of similar compounds in developing new antimicrobial agents (Palkar et al., 2017).
Organocatalysis and Chemical Synthesis
- Catalysis in Organic Synthesis : Research has shown that certain benzo[b]thiophene derivatives synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride have notable antibacterial, antifungal, and anti-inflammatory properties. These findings highlight the versatility of thiophene derivatives in synthesizing compounds with significant biological activities (Isloor et al., 2010).
Photosynthetic Electron Transport Inhibition
- Herbicide Development : Pyrazole derivatives have been evaluated as potential inhibitors of photosynthetic electron transport, a critical pathway in plant biology. This research suggests that modifications to the pyrazole core can lead to new herbicides with specific modes of action (Vicentini et al., 2005).
Metal Complex Synthesis
- Metal Complexes with Organic Ligands : Novel copper(II), cobalt(II), and nickel(II) complexes involving organic ligands similar to the queried compound were synthesized. These complexes were characterized by various techniques, suggesting applications in materials science and catalysis (Myannik et al., 2018).
Safety And Hazards
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Future Directions
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I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions, feel free to ask!
properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN4O7S3/c21-12-4-3-10(6-13(12)25(29)30)18(28)32-15-8-31-11(7-14(15)26)9-34-20-24-23-19(35-20)22-17(27)16-2-1-5-33-16/h1-8H,9H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLPNYMGNHZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate |
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